5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
Overview
Description
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate: is a chemical compound with the molecular formula C4H5N3O6 and a molecular weight of 191.1 g/mol . . This compound is characterized by the presence of a nitro group attached to a hexahydropyrimidine ring, which is further substituted with three keto groups and a hydrate molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate typically involves the nitration of hexahydropyrimidine-2,4,6-trione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hexahydropyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of nitro-substituted pyrimidines on biological systems. It is also used in the development of biochemical assays .
Medicine: Its derivatives are being investigated for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .
Comparison with Similar Compounds
5-Nitrobarbituric acid: Similar in structure but lacks the hydrate molecule.
5-Nitro-1,3-diazinane-2,4,6-trione: Similar in structure but may have different substituents on the pyrimidine ring.
Uniqueness: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is unique due to the presence of the hydrate molecule, which can influence its physical and chemical properties. This compound’s specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Biological Activity
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (5-NHP-2,4,6) is a compound of significant interest in biological research due to its diverse activities, particularly in antimicrobial and anticancer fields. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-NHP-2,4,6 has the molecular formula CHNO and a molecular weight of approximately 191.10 g/mol. The compound features a pyrimidine ring with nitro and trione functional groups, typically existing as a hydrate. Its unique structure contributes to its reactivity and potential biological effects .
The mechanisms through which 5-NHP-2,4,6 exerts its biological effects primarily involve:
- Redox Reactions : The nitro group can undergo reduction to generate reactive oxygen species (ROS), which can induce oxidative stress in cells .
- Interaction with Biological Molecules : The keto groups in the compound can form hydrogen bonds with proteins and nucleic acids, potentially altering their functions .
- Enzyme Inhibition : Preliminary studies suggest that 5-NHP-2,4,6 may inhibit specific enzymes involved in metabolic pathways, such as aldose reductase .
Antimicrobial Activity
Research indicates that 5-NHP-2,4,6 exhibits moderate antibacterial activity against various bacterial strains. A study published in Letters in Organic Chemistry evaluated its efficacy against gram-positive bacteria and found promising results . Notably:
- Mechanism : Nitro compounds generally exert their antimicrobial effects by producing toxic intermediates upon reduction, which can bind covalently to DNA and lead to cell death .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 μM |
Pseudomonas aeruginosa | 30 μM |
Anticancer Properties
The potential anticancer activity of 5-NHP-2,4,6 has been explored in various studies. Nitro-containing compounds are known for their antineoplastic properties due to their ability to induce apoptosis in cancer cells through ROS generation .
Case Studies
-
Aldose Reductase Inhibition :
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the moderate inhibitory activity of 5-NHP-2,4,6 against aldose reductase, an enzyme linked to diabetic complications. This suggests its potential as a therapeutic agent for diabetes management .
-
Antibacterial Efficacy :
- Research conducted in 2018 demonstrated the compound's antibacterial activity against several strains of bacteria. The findings indicated that while the compound showed promise, further investigations are necessary to fully understand its efficacy and mechanism of action .
Comparative Analysis with Similar Compounds
The biological activity of 5-NHP-2,4,6 can be compared with other nitrogen-containing heterocycles:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminopyrimidine | CHN | Contains amino group; used in drug design |
5-Nitropyrimidine | CHNO | Exhibits antimicrobial activity |
Uracil | CHNO | Base in RNA; important in nucleic acid chemistry |
The distinct combination of nitro and trione functionalities within the hexahydropyrimidine framework sets 5-NHP-2,4,6 apart from these compounds and may enhance its reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGZAIJTCJOZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209529-81-7 | |
Record name | 5-Nitrobarbituric acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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